molecular formula C18H25N5O2S B6135623 [1-(Oxolan-2-ylmethyl)triazol-4-yl]-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone

[1-(Oxolan-2-ylmethyl)triazol-4-yl]-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone

Cat. No.: B6135623
M. Wt: 375.5 g/mol
InChI Key: CBPGDIJJCFTRPE-UHFFFAOYSA-N
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Description

[1-(Oxolan-2-ylmethyl)triazol-4-yl]-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone: is a complex organic compound that features a unique combination of functional groups, including an oxolane ring, a triazole ring, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Oxolan-2-ylmethyl)triazol-4-yl]-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the oxolane and triazole intermediates, which are then coupled with the diazepane derivative. Common reagents used in these reactions include:

    Oxolane Intermediate: Prepared via the cyclization of diols under acidic conditions.

    Triazole Intermediate: Synthesized through the Huisgen cycloaddition reaction between azides and alkynes.

    Diazepane Intermediate: Formed by the reduction of diazepine derivatives.

The final coupling reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the methanone linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

[1-(Oxolan-2-ylmethyl)triazol-4-yl]-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone: undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The oxolane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

Scientific Research Applications

[1-(Oxolan-2-ylmethyl)triazol-4-yl]-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of [1-(Oxolan-2-ylmethyl)triazol-4-yl]-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

[1-(Oxolan-2-ylmethyl)triazol-4-yl]-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone: can be compared with similar compounds such as:

  • [1-(Oxolan-2-ylmethyl)triazol-4-yl]-[4-(phenylmethyl)-1,4-diazepan-1-yl]methanone
  • [1-(Oxolan-2-ylmethyl)triazol-4-yl]-[4-(pyridin-2-ylmethyl)-1,4-diazepan-1-yl]methanone

These compounds share similar structural features but differ in the substituents attached to the diazepane ring. The unique combination of the thiophene and oxolane rings in This compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

[1-(oxolan-2-ylmethyl)triazol-4-yl]-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2S/c24-18(17-14-23(20-19-17)12-15-4-1-10-25-15)22-7-3-6-21(8-9-22)13-16-5-2-11-26-16/h2,5,11,14-15H,1,3-4,6-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPGDIJJCFTRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C(N=N2)C(=O)N3CCCN(CC3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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